molecular formula C19H30N2O6S B13383465 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid

Katalognummer: B13383465
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: AYRZQDGIMSIJLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and a carboxylic acid group, which can participate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring and the introduction of the acetoxy and tert-butoxycarbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The thiazole ring and carboxylic acid group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups to the thiazole ring or carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a potential candidate for studying enzyme interactions and cellular processes.

    Medicine: The compound’s potential therapeutic properties can be explored for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid methyl ester
  • This compound ethyl ester

Uniqueness

Compared to similar compounds, this compound has unique structural features that can influence its reactivity and biological activity. The presence of the acetoxy and tert-butoxycarbonyl groups can enhance its stability and solubility, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C19H30N2O6S

Molekulargewicht

414.5 g/mol

IUPAC-Name

2-[1-acetyloxy-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C19H30N2O6S/c1-8-21(18(25)27-19(5,6)7)14(11(2)3)9-15(26-12(4)22)16-20-13(10-28-16)17(23)24/h10-11,14-15H,8-9H2,1-7H3,(H,23,24)

InChI-Schlüssel

AYRZQDGIMSIJLT-UHFFFAOYSA-N

Kanonische SMILES

CCN(C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.